molecular formula C7H10N2O2 B1519365 2,4-Dimethoxypyridin-3-amine CAS No. 217096-31-6

2,4-Dimethoxypyridin-3-amine

Cat. No.: B1519365
CAS No.: 217096-31-6
M. Wt: 154.17 g/mol
InChI Key: WYDJMYLLHJKBGT-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyridin-3-amine is a pyridine derivative featuring methoxy (-OCH₃) groups at positions 2 and 4 of the pyridine ring and an amino (-NH₂) group at position 3. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry.

Properties

IUPAC Name

2,4-dimethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-5-3-4-9-7(11-2)6(5)8/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDJMYLLHJKBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217096-31-6
Record name 2,4-dimethoxypyridin-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxypyridin-3-amine typically involves the following steps:

  • Starting Material: The synthesis often begins with 2,4-dimethoxyaniline as the starting material.

  • Nitration: The aniline is nitrated to form 2,4-dimethoxy-3-nitropyridine.

  • Reduction: The nitro group is then reduced to an amine group, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxypyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2,4-Dimethoxypyridin-3-nitro compound.

  • Reduction: this compound.

  • Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

2,4-Dimethoxypyridin-3-amine has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2,4-Dimethoxypyridin-3-amine is similar to other pyridine derivatives such as 2,6-dimethoxypyridin-3-amine and 3,4,5-trimethoxypyridin-2-amine. These compounds share the pyridine core but differ in the position and number of substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications References
2,4-Dimethoxypyridin-3-amine 2-OCH₃, 4-OCH₃, 3-NH₂ C₇H₁₀N₂O₂ 154.17 High electron density; potential intermediate in drug synthesis. Inferred
4-Chloro-5-methoxypyridin-3-amine 4-Cl, 5-OCH₃, 3-NH₂ C₆H₇ClN₂O 170.59 Electron-withdrawing Cl enhances electrophilic reactivity.
6-Methoxy-4-methylpyridin-3-amine 6-OCH₃, 4-CH₃, 3-NH₂ C₇H₁₀N₂O 138.17 Methyl group increases steric hindrance; used in heterocyclic chemistry.
4-(Dimethylamino)pyridine (DMAP) 4-N(CH₃)₂ C₇H₁₀N₂ 122.17 Widely used as a nucleophilic catalyst in acylations.
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine with 2-OCH₃, 2-NH₂ C₁₁H₁₁N₃O 201.23 Bipyridine structure enables metal coordination; explored in materials science.

Key Observations:

Electronic Effects: The methoxy groups in this compound donate electrons via resonance, activating the pyridine ring toward electrophilic substitution. In contrast, 4-Chloro-5-methoxypyridin-3-amine combines electron-donating (OCH₃) and withdrawing (Cl) groups, creating a polarized ring system . DMAP’s dimethylamino group is strongly electron-donating, making it a superior catalyst in acylation reactions compared to methoxy-substituted analogs .

Bipyridine derivatives like 5-(2-Methoxypyridin-3-yl)pyridin-2-amine exhibit extended conjugation, enabling applications in ligand design or photochemical studies .

Chloro-substituted analogs (e.g., 4-Chloro-5-methoxypyridin-3-amine) may undergo nucleophilic displacement reactions, offering routes to further functionalization .

Biological Activity

2,4-Dimethoxypyridin-3-amine is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O2C_8H_{10}N_2O_2. The compound features a pyridine ring with two methoxy groups at the 2 and 4 positions and an amino group at the 3 position. This unique substitution pattern significantly influences its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its mechanism of action may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, leading to altered cellular processes.
  • Modulation of Signaling Pathways : The compound may influence pathways related to cell growth and apoptosis, potentially affecting cancer cell lines.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For instance:

  • Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that treatment with this compound can induce apoptosis in a dose-dependent manner.
  • Mechanism Insights : The compound appears to alter the expression levels of key proteins involved in apoptosis, such as Bcl-2 and Bax, promoting pro-apoptotic signals while inhibiting anti-apoptotic pathways .

Case Studies

  • Apoptosis Induction in K562 Cells :
    • Study Findings : Treatment with varying concentrations of this compound resulted in increased apoptosis rates in K562 cells (a human leukemia cell line). The total apoptosis rates were observed at 9.64%, 16.59%, and 37.72% for concentrations of 10 µM, 12 µM, and 14 µM respectively after 48 hours .
    • Mechanistic Insights : Western blot analysis indicated that the compound reduced Bcl-2 levels while increasing Bax expression, suggesting a shift towards pro-apoptotic signaling.
  • Structure-Activity Relationship (SAR) Analysis :
    • Context : Comparative studies with similar pyridine derivatives have provided insights into the structural features that enhance biological activity.
    • : Modifications in the substitution pattern on the pyridine ring can significantly affect the efficacy and potency of these compounds against various biological targets .

Research Applications

The unique properties of this compound make it valuable for several research applications:

  • Drug Development : Its potential as an anticancer agent warrants further investigation and optimization for therapeutic use.
  • Biochemical Probes : The compound can serve as a probe in biological studies aimed at understanding cellular mechanisms and interactions.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in K562 cells
Enzyme InhibitionPotential inhibition of specific enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.